molecular formula C16H11N3O2S B2788260 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one CAS No. 878971-45-0

2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one

Cat. No.: B2788260
CAS No.: 878971-45-0
M. Wt: 309.34
InChI Key: XXMMVUHWYQRQKO-UHFFFAOYSA-N
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Description

“2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one” is a chemical compound that belongs to the class of benzoxazole derivatives . Benzoxazole derivatives have gained importance in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves various chemical reactions. For instance, a mixture of 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole and anhydrous potassium carbonate in dry acetone was prepared, to which ethyl chloroacetate was added and the mixture was stirred for 8 hours at room temperature .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives, including “this compound”, can be confirmed by techniques such as IR, 1H/13C-NMR, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives are complex and involve multiple steps. The reactions are typically confirmed by techniques such as IR, 1H/13C-NMR, and mass spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary. For instance, one derivative was reported as a white solid with a yield of 76% and a melting point of 152–156 °C .

Scientific Research Applications

Antitumor Activity

2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one and its analogs have been studied for their potential antitumor activities. A study by Al-Suwaidan et al. (2016) demonstrated that certain 3-benzyl-substituted-4(3H)-quinazolinones exhibit broad-spectrum antitumor activity, with some compounds showing selective activities toward specific cancer cell lines, including CNS, renal, breast cancer, and leukemia.

Antihypertensive Activity

Compounds related to this compound have been evaluated for antihypertensive activity. Alagarsamy & Pathak (2007) found that some 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones exhibit significant antihypertensive activity in spontaneously hypertensive rats.

Antiviral Activities

Novel 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and evaluated for their antiviral activities against a range of viruses including influenza, SARS-CoV, dengue, and others. Selvam et al. (2007) reported compounds showing inhibition of avian influenza (H5N1) virus and moderate activity against Venezuelan equine encephalitis and Tacaribe viruses.

Antihistaminic Agents

Research by Alagarsamy et al. (2007) synthesized novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, showing significant in vivo H1-antihistaminic activity. These compounds protected animals from histamine-induced bronchospasm and exhibited negligible sedation compared to standard antihistamines.

Anti-HIV Activity

Quinazolin-4(3H)-one derivatives have also been synthesized and tested for their anti-HIV activity. Selvam et al. (2008) reported that some compounds showed protection against the replication of HIV-1 in cell culture.

Antibacterial Activity

A study by Osarodion (2020) synthesized and evaluated novel quinazolin-4(3H)-one derivatives for their antibacterial activity. The compounds showed significant activity against various strains of bacteria, including Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanylmethyl)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c20-15-10-5-1-2-6-11(10)17-14(19-15)9-22-16-18-12-7-3-4-8-13(12)21-16/h1-8H,9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMMVUHWYQRQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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